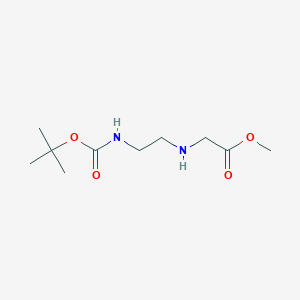










|
REACTION_CXSMILES
|
[C:1](C(N)C=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:12]([O-])(=O)[CH3:13].[Na+].Cl.[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH2:22].C([BH3-])#[N:25].[Na+]>CO.O>[CH3:18][O:19][C:20](=[O:23])[CH2:21][NH:22][CH2:13][CH2:12][NH:25][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2,3.4,5.6|
|


|
Name
|
Boc-aminoacetaldehyde
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C(C=O)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.79 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CN)=O
|
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 h at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting clear solution was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride (3×100 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
affording 1.41 g of crude title compound as a yellow oil
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was kugelrohr distilled at 110° C.
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNCCNC(=O)OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.49 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |